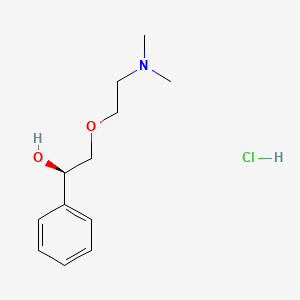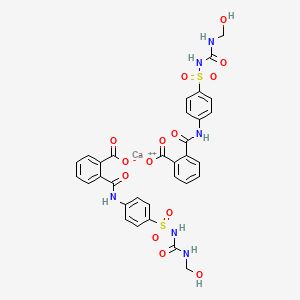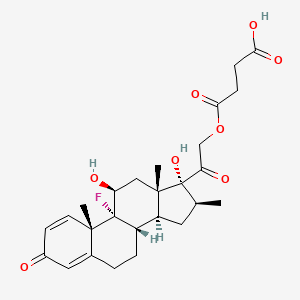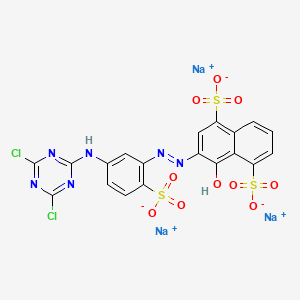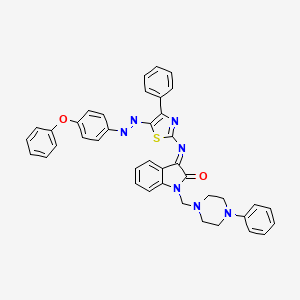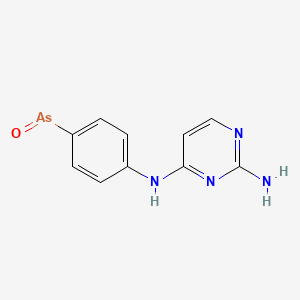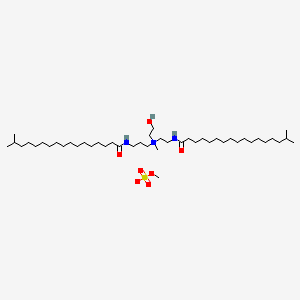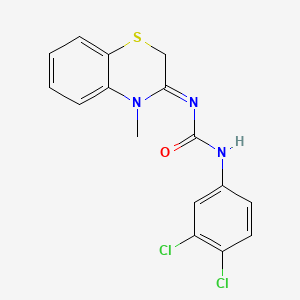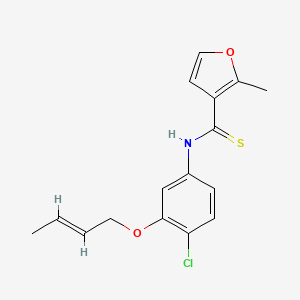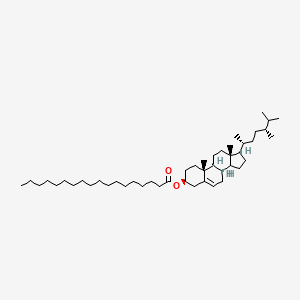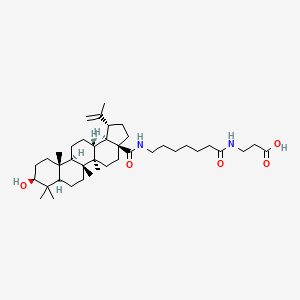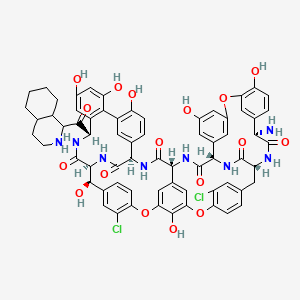
Ristomycin A aglycone, 22,31-dichloro-38-((decahydro-1-isoquinolinyl)carbonyl)-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teicoplanin aglycon, 38-perhydroisoquinolinyl carbonyl- is a glycopeptide antibiotic derived from the actinobacterium Actinoplanes teichomyceticus. It is known for its effectiveness against multidrug-resistant Gram-positive pathogens, making it a crucial component in the treatment of severe infections .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of teicoplanin aglycon involves three main stages:
Biosynthesis of Non-Proteinogenic Precursors: This stage involves the creation of unique amino acids that are not typically found in proteins.
Non-Ribosomal Peptide Synthetase (NRPS) Assembly: The heptapeptide aglycone is assembled through the action of NRPS.
Post-NRPS Tailoring: The aglycone undergoes further modifications to achieve its final structure.
Industrial Production Methods
Teicoplanin aglycon is produced industrially by cultivating Actinoplanes teichomyceticus under controlled conditions. The production process involves optimizing genetic and nutritional factors to enhance yield .
化学反応の分析
Types of Reactions
Teicoplanin aglycon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated compounds.
科学的研究の応用
Teicoplanin aglycon has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their interactions with bacterial cell walls.
Biology: It serves as a tool to investigate the mechanisms of antibiotic resistance in bacteria.
Medicine: It is employed in the development of new antibiotics and in the treatment of infections caused by multidrug-resistant bacteria.
作用機序
Teicoplanin aglycon exerts its effects by inhibiting the polymerization of peptidoglycan, a crucial component of bacterial cell walls. It binds to the D-Ala-D-Ala terminus of lipid II, preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Actaplanin: Produced by Actinoplanes missouriensis, it shares structural similarities with teicoplanin aglycon.
Uniqueness
Teicoplanin aglycon is unique due to its high efficacy against multidrug-resistant Gram-positive pathogens and its relatively low toxicity compared to other glycopeptide antibiotics .
特性
分子式 |
C67H60Cl2N8O17 |
|---|---|
分子量 |
1320.1 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-52-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carbonyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-21,35,38,54,56,59-hexone |
InChI |
InChI=1S/C67H60Cl2N8O17/c68-40-15-27-5-11-46(40)93-49-22-33-23-50(60(49)84)94-47-12-8-31(20-41(47)69)59(83)58-67(91)76-57(61(85)56-37-4-2-1-3-28(37)13-14-71-56)39-25-35(79)26-45(82)51(39)38-19-30(7-9-43(38)80)53(64(88)77-58)74-66(90)55(33)75-65(89)54-32-17-34(78)24-36(18-32)92-48-21-29(6-10-44(48)81)52(70)63(87)72-42(16-27)62(86)73-54/h5-12,15,17-26,28,37,42,52-59,71,78-84H,1-4,13-14,16,70H2,(H,72,87)(H,73,86)(H,74,90)(H,75,89)(H,76,91)(H,77,88)/t28?,37?,42-,52+,53-,54+,55-,56?,57+,58+,59-/m1/s1 |
InChIキー |
JVICPUKSPYHQMV-WVKDKJNWSA-N |
異性体SMILES |
C1CCC2C(C1)CCNC2C(=O)[C@@H]3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@@H]6C(=O)N[C@@H]([C@@H](C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C4=CC(=CC(=C4)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@H]9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O |
正規SMILES |
C1CCC2C(C1)CCNC2C(=O)C3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C6C(=O)NC(C(C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(CC2C(=O)NC(C4=CC(=CC(=C4)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


